Potency Advantage Over Unsubstituted Indoline-1-carboximidamide in IKK2 Kinase Inhibition
In the context of indole carboxamide derivatives as IKK2 inhibitors, the presence of a 4-methoxy group on the indoline ring significantly enhances inhibitory activity compared to the unsubstituted indoline-1-carboximidamide core. Patent disclosures indicate that compounds incorporating the 4-methoxyindoline-1-carboximidamide moiety exhibit IC50 values in the nanomolar range against IKK2, whereas the unsubstituted analog shows substantially reduced potency (IC50 > 1 µM) [1]. This difference is attributed to improved binding interactions within the kinase ATP-binding pocket.
| Evidence Dimension | IKK2 kinase inhibition |
|---|---|
| Target Compound Data | IC50 < 100 nM (estimated from patent SAR) |
| Comparator Or Baseline | Indoline-1-carboximidamide (unsubstituted) |
| Quantified Difference | At least 10-fold improvement in potency |
| Conditions | In vitro kinase assay |
Why This Matters
This potency advantage ensures that experiments designed to interrogate IKK2-mediated pathways will yield meaningful results with minimal compound usage and reduced off-target effects at effective concentrations.
- [1] WO2006034317A2. Chemical compounds. 2006. View Source
